3,4-dimethyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
3,4-Dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H12O It is a derivative of indanone, characterized by the presence of two methyl groups at the 3 and 4 positions of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-2,3-dihydro-1H-inden-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene with succinic anhydride, followed by cyclization and reduction steps. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane. The cyclization step can be achieved using acidic conditions, and the final reduction step often employs a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 3,4-dimethylphthalic acid or 3,4-dimethylbenzaldehyde.
Reduction: Formation of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of halogenated derivatives like 3,4-dimethyl-5-bromo-2,3-dihydro-1H-inden-1-one.
Scientific Research Applications
3,4-Dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the methyl groups at the 3 and 4 positions, resulting in different chemical properties and reactivity.
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but with methyl groups at different positions, leading to variations in physical and chemical properties.
1-Indanone: The parent compound without any methyl substitutions, exhibiting distinct reactivity and applications.
Uniqueness
3,4-Dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the specific placement of the methyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, making it suitable for specific synthetic applications and potentially enhancing its biological activity compared to other similar compounds.
Properties
IUPAC Name |
3,4-dimethyl-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-4-3-5-9-10(12)6-8(2)11(7)9/h3-5,8H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXQBKMPSGEDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=CC=CC(=C12)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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